Calystegine N1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

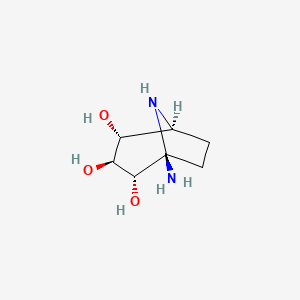

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOEWOSIUJWIO-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177794-03-5 | |

| Record name | Calystegine N1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Calystegine N1: A Technical Guide to its Natural Sources in Solanaceae

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of Calystegine N1, a polyhydroxylated nortropane alkaloid, within the Solanaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the distribution, biosynthesis, and analysis of this bioactive compound.

Introduction

Calystegines are a class of nortropane alkaloids known for their potent glycosidase inhibitory activity, making them attractive targets for pharmaceutical research. This compound, in particular, has been identified in several species of the Solanaceae family, a large and diverse group of plants that includes important crops like potatoes, tomatoes, and eggplants, as well as medicinal plants. This guide summarizes the current knowledge on the natural sources of this compound in this family, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been detected in various members of the Solanaceae family. Its distribution, however, is not uniform across different genera, species, or even plant tissues. The following table summarizes the quantitative data available for this compound in select Solanaceae species.

| Species | Plant Part | Concentration (mg/kg dry weight) | Reference |

| Hyoscyamus albus | Aerial Parts | 1.1 | [Bekkouche et al., 2001] |

| Solanum tuberosum (cv. 'King Edward') | Sprouts | Present (minor component) | [Friedman et al., 2008] |

| Solanum tuberosum (cv. 'Désirée') | Sprouts | Present (minor component) | [Friedman et al., 2008] |

| Lycium chinense | Roots | Present | [Asano et al., 1997] |

| Hyoscyamus niger | Whole Plant | Present | [Asano et al., 1996] |

Table 1: Quantitative and Qualitative Data of this compound in Solanaceae Species.

Biosynthesis of this compound

Calystegines, including this compound, are derived from the tropane alkaloid biosynthetic pathway. The pathway originates from the amino acid ornithine. A key intermediate in this pathway is pseudotropine, which is formed from the reduction of tropinone. The subsequent hydroxylation and other modifications of pseudotropine lead to the various calystegine structures.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Solanaceae plant material typically involve a multi-step process. The following sections detail the key experimental methodologies cited in the literature.

Extraction

A common method for the extraction of hydrophilic calystegines from plant material is the use of a polar solvent mixture.

Protocol: Methanol/Water Extraction

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a methanol/water (1:1, v/v) solution. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Incubation: Allow the mixture to stand at room temperature for 24 hours with occasional shaking.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid debris.

-

Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

Isolation and Purification

Due to the basic nature of alkaloids, ion-exchange chromatography is a highly effective method for their isolation and purification from the crude extract.

Protocol: Cation-Exchange Chromatography

-

Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash the resin with deionized water until the wash is neutral.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and apply it to the top of the prepared column.

-

Washing: Wash the column with deionized water to remove neutral and acidic compounds. Monitor the eluate to ensure all non-basic compounds have been removed.

-

Elution: Elute the bound alkaloids from the resin using a solution of aqueous ammonia (e.g., 2 M NH4OH).

-

Fraction Collection: Collect the eluate in fractions and monitor for the presence of alkaloids using a suitable method (e.g., thin-layer chromatography with Dragendorff's reagent).

-

Concentration: Pool the alkaloid-containing fractions and concentrate them under reduced pressure to yield a purified alkaloid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For the quantitative analysis of calystegines, which are non-volatile, a derivatization step is necessary to make them amenable to GC-MS analysis.

Protocol: Silylation and GC-MS Analysis

-

Derivatization:

-

Take a known amount of the purified alkaloid fraction and evaporate it to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions (Example):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 100°C, ramped up to 280°C at a rate of 10°C/min, and held for 10 minutes.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Source Temperature: 230°C.

-

-

-

Quantification: Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound using a calibration curve prepared with the derivatized standard.

Signaling Pathways

The role of calystegines as signaling molecules within plant cells is an area that is not yet well understood. Current research primarily focuses on their function as glycosidase inhibitors and their involvement in ecological interactions, rather than as components of intracellular signaling cascades.

-

Enzyme Inhibition: The primary mode of action of calystegines is the inhibition of glycosidase enzymes. This activity can have significant physiological effects on organisms that ingest them, including insects and mammals.

-

Plant-Microbe Interactions: There is evidence to suggest that calystegines present in root exudates can influence the composition and activity of the rhizosphere microbiome. Some soil bacteria are capable of utilizing calystegines as a carbon and nitrogen source, suggesting a role in shaping the microbial community in the vicinity of the plant roots.

Further research is required to elucidate whether this compound and other calystegines play a direct role in plant signal transduction pathways, such as in defense responses to pathogens or in developmental processes.

Conclusion

This compound is a naturally occurring nortropane alkaloid found in several species of the Solanaceae family, with notable concentrations in the aerial parts of Hyoscyamus albus and the sprouts of Solanum tuberosum. Its biosynthesis follows the well-established tropane alkaloid pathway. The experimental protocols outlined in this guide provide a robust framework for the extraction, purification, and quantification of this compound, primarily relying on methanol/water extraction, ion-exchange chromatography, and GC-MS analysis following derivatization. While the bioactivity of calystegines as glycosidase inhibitors is well-documented, their potential role as signaling molecules in plants remains an exciting avenue for future investigation. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential and biological significance of this compound.

Physical and chemical properties of Calystegine N1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plant species, particularly within the Solanaceae family. As a member of the calystegine group of compounds, it is recognized for its structural similarity to monosaccharides, which underpins its biological activity as a glycosidase inhibitor. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its biosynthetic pathway and potential role in cellular signaling. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, enzyme inhibition studies, and drug discovery.

Physicochemical Properties

This compound is a hydrophilic powder at room temperature.[1] Its core structure is a nortropane skeleton, a bicyclic alkaloid framework, substituted with multiple hydroxyl groups and a unique bridgehead amino group.[2] This high degree of hydroxylation contributes to its significant predicted water solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| CAS Number | 177794-03-5 | [1] |

| Physical Description | Powder | [1] |

| Purity | >98% (as per a representative Certificate of Analysis) | [1] |

| Predicted Water Solubility | 407 g/L | [3] |

| Predicted logP | -1.9 | [3] |

| Predicted pKa (Strongest Basic) | 7.69 | [3] |

Spectroscopic Data

While a Certificate of Analysis for a commercial sample of this compound states that the NMR is "Consistent with structure," specific ¹H and ¹³C NMR spectral data are not widely published in readily accessible literature.[1] Researchers undertaking the structural elucidation of this compound would need to perform their own NMR analysis.

Experimental Protocols

General Protocol for the Isolation of Calystegines from Solanaceae Plant Material

Calystegines, due to their hydrophilic nature, are typically isolated from aqueous extracts of plant material using ion-exchange chromatography.[4] The following is a generalized protocol based on methods described for the isolation of calystegines from Solanaceae species.

Experimental Workflow for Calystegine Isolation

Caption: A generalized workflow for the isolation of calystegines from plant sources.

Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., roots, tubers) is macerated in a water/methanol (50:50, v/v) solution for 24 hours.[4] This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered to remove solid plant debris, and the solvent is removed under reduced pressure to yield a concentrated aqueous extract.

-

Cation-Exchange Chromatography: The aqueous extract is applied to a cation-exchange column (e.g., Dowex 50W x 8, H⁺ form). The column is washed with water to remove neutral and anionic compounds.

-

Elution: The calystegines are eluted from the column using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization to identify the fractions containing the desired calystegines.

-

Further Purification: For higher purity, the calystegine-containing fractions can be further purified using anion-exchange chromatography (e.g., Dowex 1x2, Cl⁻ form) to remove any remaining anionic impurities.[4]

In Vitro α-Glucosidase Inhibition Assay

The following protocol is a standard method to assess the inhibitory activity of compounds like this compound against α-glucosidase.

Experimental Workflow for α-Glucosidase Inhibition Assay

References

Calystegine N1: A Technical Guide to its Glycosidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plant species, including those of the Solanaceae and Convolvulaceae families. Structurally similar to monosaccharides, this compound has garnered interest within the scientific community for its role as a glycosidase inhibitor. These enzymes are critical for carbohydrate metabolism, and their inhibition presents potential therapeutic avenues for metabolic disorders such as type 2 diabetes and lysosomal storage diseases. This technical guide provides an in-depth overview of the biological activity of this compound as a glycosidase inhibitor, compiling available data, experimental methodologies, and potential mechanisms of action.

Biological Activity and Glycosidase Inhibition

This compound is recognized as a glycosidase inhibitor, although it is considered to be a weaker inhibitor compared to other members of the calystegine family, such as Calystegine B2.[1] Despite its comparatively lower potency, it exhibits a similar inhibitory spectrum.[1] The mechanism of inhibition by calystegines is generally competitive, owing to their structural resemblance to the natural substrates of glycosidases.[2][3] This allows them to bind to the enzyme's active site, thereby blocking the hydrolysis of glycosidic bonds in carbohydrates.

Interestingly, this compound has been observed to inhibit porcine kidney trehalase in a noncompetitive manner, which contrasts with the competitive inhibition demonstrated by Calystegine B2.[1] This suggests a potentially different mode of interaction with this specific enzyme.

Comparative Inhibitory Activity of Calystegines

While specific quantitative inhibitory data for this compound is limited in publicly available literature, a comparative analysis with other calystegines provides valuable context for its potential activity. The following table summarizes the inhibitory constants (Ki) for various calystegines against different glycosidases.

| Calystegine | Enzyme | Source | Ki (µM) | Inhibition Type |

| Calystegine A3 | β-Glucosidase | Rat Liver | - | Selective Inhibition |

| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 | Competitive |

| β-Glucosidase | Human Liver | 10 | Competitive | |

| β-Glucosidase | Rat Liver | 1.9 | Competitive | |

| Calystegine B2 | α-Galactosidase | Various Livers | - | Strong Competitive |

| β-Glucosidase | Rat Liver | - | Selective Inhibition | |

| β-Glucosidase | Almond | 1.9 | Competitive | |

| α-Galactosidase | Coffee Bean | 0.86 | Competitive | |

| α-Galactosidase | Rat Liver Lysosomal | 1.8 | Competitive | |

| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 | Competitive |

| β-Glucosidase | Human Liver | 1.5 | Competitive | |

| β-Glucosidase | Rat Liver | 1 | Competitive | |

| β-Xylosidase | Human | 0.13 | - | |

| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 | Competitive |

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of calystegines from plant material, which can be adapted for this compound.

Workflow for the isolation and purification of calystegines.

Methodology:

-

Extraction: Homogenize fresh plant material in an acidic aqueous solution (e.g., 0.1 M HCl). Centrifuge the homogenate and collect the supernatant containing the crude alkaloid extract.

-

Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange column (e.g., Dowex 50W x 8, H+ form). Wash the column with water to remove neutral and anionic compounds. Elute the calystegines with a solution of ammonium hydroxide (e.g., 2 M NH4OH).

-

Anion-Exchange Chromatography: Pass the eluate from the cation-exchange column through an anion-exchange column (e.g., Dowex 1 x 2, Cl- form) to remove any remaining anionic impurities. The calystegines are eluted with water.

-

Lyophilization: Lyophilize the purified fraction to obtain the total calystegine extract as a dry powder.

-

Analysis: For identification and quantification, the calystegine extract is typically derivatized (e.g., silylation with MSTFA) to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Glycosidase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against α-glucosidase or β-glucosidase.

Experimental workflow for a typical glycosidase inhibition assay.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)

-

Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)

-

This compound

-

Buffer solution (e.g., phosphate buffer, pH 6.8)

-

Stopping reagent (e.g., 1 M Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the appropriate buffer.

-

In a 96-well microplate, add the enzyme solution and different concentrations of the this compound solution. Include a control with no inhibitor. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping reagent to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition type and the inhibitory constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.

Potential Signaling Pathways and Therapeutic Implications

The inhibition of glycosidases by compounds like this compound has significant therapeutic potential, primarily in the management of type 2 diabetes and certain lysosomal storage diseases.

Impact on Glucose Metabolism and Insulin Signaling

In the context of type 2 diabetes, α-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia. By inhibiting α-glucosidases in the small intestine, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing the absorption of glucose into the bloodstream. This can lead to a more gradual increase in blood glucose levels after a meal, which in turn can help to improve glycemic control. The potential effect of a glycosidase inhibitor on the insulin signaling pathway is depicted below.

Hypothesized influence of this compound on glucose metabolism.

Role in Lysosomal Storage Diseases

Certain lysosomal storage diseases, such as Fabry disease, are caused by a deficiency of specific lysosomal glycosidases (e.g., α-galactosidase A in Fabry disease). This leads to the accumulation of undigested substrates within the lysosomes, causing cellular dysfunction. Some small molecule inhibitors, known as pharmacological chaperones, can bind to the misfolded enzyme and promote its correct folding and trafficking to the lysosome, thereby partially restoring its activity. While not definitively established for this compound, its inhibitory activity against glycosidases suggests a potential, yet-to-be-explored, role as a pharmacological chaperone for certain lysosomal enzymes. The inhibition of rat liver lysosomal α-galactosidase by Calystegine B2 suggests that calystegines can interact with these types of enzymes.[4]

Conclusion

This compound is a member of the calystegine family of nortropane alkaloids that exhibits inhibitory activity against various glycosidases. Although it is a weaker inhibitor than some of its counterparts, its distinct noncompetitive inhibition of porcine kidney trehalase suggests a unique interaction profile that warrants further investigation. The potential of this compound and other calystegines to modulate carbohydrate metabolism and interfere with lysosomal enzyme function underscores their importance as lead compounds in the development of novel therapeutics for metabolic and lysosomal storage diseases. Further research is required to fully elucidate the quantitative inhibitory profile of this compound and to explore its effects on specific cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

Calystegine N1: A Technical Guide to its Mechanism of Action on Glucosidases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. Their structural similarity to monosaccharides allows them to interact with the active sites of these enzymes, leading to a reduction in their catalytic activity. This has positioned them as compounds of interest for the development of therapeutics for conditions such as diabetes and lysosomal storage disorders. Among this family of compounds, Calystegine N1 presents a unique profile. While it is generally a weaker inhibitor compared to other calystegines like Calystegine B2, it exhibits a distinct noncompetitive mode of inhibition against certain glucosidases, a characteristic that sets it apart from its more competitively-acting relatives.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on glucosidases, summarizing key data, outlining experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action

The primary mechanism of action of this compound on glucosidases involves the inhibition of enzyme activity. However, unlike many other calystegines that act as competitive inhibitors by binding directly to the active site and preventing substrate binding, this compound has been shown to act as a noncompetitive inhibitor of porcine kidney trehalase.[1] This suggests that this compound binds to an allosteric site on the enzyme, a location distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding. This noncompetitive inhibition is a key differentiator for this compound within the calystegine family.

In contrast, the structurally similar Calystegine B2 is a potent competitive inhibitor of a range of glucosidases, including almond β-glucosidase and coffee bean α-galactosidase.[2][3] The difference in the inhibitory mechanism between this compound and B2, despite their structural similarities, highlights the subtle structure-activity relationships that govern their interactions with glucosidases.

Quantitative Data on Glucosidase Inhibition

Quantitative data on the inhibitory activity of this compound is limited in the available scientific literature. However, a comparative analysis with other calystegines provides valuable context for its relative potency and selectivity.

| Calystegine | Enzyme | Source | Inhibition Type | Ki (μM) | IC50 (μM) |

| N1 | Trehalase | Porcine Kidney | Noncompetitive | Not Reported | Not Reported |

| B2 | Trehalase | Porcine Kidney | Competitive | Not Reported | Not Reported |

| B2 | β-Glucosidase | Almond | Competitive | 1.9 | Not Reported |

| B2 | α-Galactosidase | Coffee Bean | Competitive | 0.86 | Not Reported |

| A3 | α-Glucosidase | Human Intestinal | Competitive | Not Reported | Low Inhibition |

| B2 | Sucrase | Human Intestinal | Competitive | Not Reported | Moderate Inhibition |

| C1 | β-Glucosidase | Bovine Liver | Competitive | 150 | Not Reported |

| C1 | β-Glucosidase | Human Liver | Competitive | 1.5 | Not Reported |

| C1 | β-Glucosidase | Rat Liver | Competitive | 1.0 | Not Reported |

Note: "Not Reported" indicates that the specific value was not found in the cited literature.

Structure-Activity Relationship

The difference in the mechanism of action between this compound and other calystegines can be attributed to subtle differences in their molecular structures. Both this compound and B2 share a nortropane skeleton, but they differ in the substitution at the bridgehead position. This structural variance likely influences how they orient themselves within the enzyme's binding pockets, leading to different modes of inhibition.

Experimental Protocols

General Protocol for Determining Noncompetitive Inhibition of Glucosidases

This protocol outlines a general method for characterizing the noncompetitive inhibition of a glucosidase by an inhibitor like this compound.

1. Materials:

-

Purified glucosidase (e.g., porcine kidney trehalase)

-

Substrate (e.g., trehalose)

-

Inhibitor (this compound)

-

Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

-

Glucose detection reagent (e.g., glucose oxidase/peroxidase kit)

-

Microplate reader

2. Enzyme Activity Assay:

-

A series of substrate concentrations are prepared in the assay buffer.

-

The inhibitor is prepared at various concentrations. A control with no inhibitor is also included.

-

The enzyme is pre-incubated with the inhibitor (or buffer for the control) for a specific time at a constant temperature.

-

The reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a defined period and then stopped (e.g., by heat inactivation or addition of a stop solution).

-

The amount of product (glucose) formed is quantified using a suitable detection method.

3. Data Analysis:

-

The initial reaction velocities (V0) are determined for each substrate and inhibitor concentration.

-

The data is plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

-

For noncompetitive inhibition, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax decreases with increasing inhibitor concentration.

-

The inhibition constant (Ki) can be determined from a secondary plot, such as a Dixon plot (1/V0 vs. [I]) or by fitting the data to the Michaelis-Menten equation for noncompetitive inhibition.

Visualizing the Mechanism of Action

The noncompetitive inhibition mechanism of this compound can be visualized as follows:

In this model, the enzyme (E) can bind to the substrate (S) to form the enzyme-substrate complex (ES), which then proceeds to form the product (P). The inhibitor, this compound (I), can bind to both the free enzyme (E) to form an enzyme-inhibitor complex (EI) and to the enzyme-substrate complex (ES) to form an enzyme-substrate-inhibitor complex (ESI). Both EI and ESI are catalytically inactive or have significantly reduced activity.

Conclusion

This compound represents an intriguing member of the calystegine family of glycosidase inhibitors. Its distinct noncompetitive mechanism of action against trehalase, in contrast to the competitive inhibition exhibited by many of its structural relatives, underscores the nuanced structure-activity relationships within this class of compounds. While quantitative data specifically for this compound remains limited, comparative analysis with other calystegines provides a valuable framework for understanding its potential. Further research to elucidate the specific binding site of this compound on target enzymes and to expand the quantitative analysis of its inhibitory profile will be crucial for fully realizing its potential in drug discovery and development.

References

In Vitro Enzymatic Activity of Calystegine N1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calystegine N1 is a polyhydroxylated nortropane alkaloid identified as a natural glycosidase inhibitor. Structurally similar to monosaccharides, it belongs to the calystegine family of compounds found in various plants, including those of the Solanaceae and Convolvulaceae families. A unique feature of this compound is the presence of a bridgehead amino group, which distinguishes it from other calystegines like B2.[1] While its role as a glycosidase inhibitor is established, quantitative data on its inhibitory potency is limited in publicly accessible literature. This document synthesizes the available information on this compound's in vitro enzymatic activity, provides comparative data from closely related calystegines, outlines relevant experimental protocols, and visualizes its biochemical context.

In Vitro Inhibitory Activity of this compound

Direct quantitative inhibition constants (IC50 or Kᵢ) for this compound are not widely reported in the scientific literature. However, primary research characterizes its activity qualitatively.

-

General Activity : this compound is described as a weaker inhibitor of glycosidases than Calystegine B2, though it targets a similar range of enzymes.[1]

-

Mechanism of Action : As a sugar mimic, this compound is understood to function primarily as a competitive inhibitor by binding to the active site of glycosidase enzymes.[1]

-

Unique Inhibition Profile : A notable exception to its competitive inhibition mechanism is its activity against porcine kidney trehalase, which it inhibits in a noncompetitive manner.[1] This contrasts with Calystegine B2, which acts as a competitive inhibitor against the same enzyme.[1]

Comparative Inhibitory Activity of Related Calystegines

To provide context for the potency of this compound, the following table summarizes the quantitative inhibitory data for other well-characterized calystegines against various glycosidases.

| Calystegine | Enzyme | Source | Inhibition Constant (Kᵢ) | Type of Inhibition |

| Calystegine A3 | β-Glucosidase | Rat Liver | Selective Inhibition (Value NR) | Competitive |

| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 µM | Competitive |

| β-Glucosidase | Human Liver | 10 µM | Competitive | |

| β-Glucosidase | Rat Liver | 1.9 µM | Competitive | |

| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 µM | Competitive |

| β-Glucosidase | Almond | 1.9 µM | Competitive | |

| α-Galactosidase | Bovine, Human, Rat Liver | Strong Inhibition (Value NR) | Competitive | |

| Calystegine B4 | Trehalase | Pig Kidney | 1.2 µM | Competitive |

| β-Glucosidase | Almond | 7.3 µM | Competitive | |

| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 µM | Competitive |

| β-Glucosidase | Human Liver | 1.5 µM | Competitive | |

| β-Glucosidase | Rat Liver | 1.0 µM | Competitive | |

| β-Xylosidase | Human Liver | 0.13 µM | Competitive |

NR: Not Reported. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

While a specific, detailed protocol for this compound is not available, the following represents a generalized methodology for assessing the in vitro inhibitory activity of a calystegine against a target glycosidase.

General Glycosidase Inhibition Assay

This protocol is based on standard spectrophotometric methods for determining enzyme inhibition.

1. Materials and Reagents:

- Calystegine inhibitor (e.g., this compound)

- Target glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)

- Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

- Assay buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.0)

- Stop solution (e.g., 0.1 M Sodium Carbonate)

- 96-well microplate

- Microplate reader

2. Enzyme and Substrate Optimization:

- Enzyme Concentration: Determine an appropriate enzyme concentration that yields a linear reaction rate for at least 30 minutes. This is typically in the range of 0.01-0.1 U/mL.

- Substrate Concentration: Perform enzyme kinetic studies by varying the substrate concentration (e.g., 0.1–1.2 mM) to determine the Michaelis-Menten constant (Kₘ). For inhibition assays, a substrate concentration close to the Kₘ is often used.

3. Inhibition Assay Procedure:

- Prepare a series of dilutions of the this compound stock solution in the assay buffer.

- In a 96-well microplate, add a fixed volume of the enzyme solution to wells containing either the assay buffer (control) or the different concentrations of this compound.

- Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).

- Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

- Monitor the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) over time using the microplate reader.

- After a predetermined time, stop the reaction by adding the stop solution.

- Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] * 100

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4. Determination of Inhibition Type (Kᵢ):

- To determine the mode of inhibition (e.g., competitive, noncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor.

- Analyze the data using a Lineweaver-Burk or Dixon plot. The intersection of the lines will indicate the type of inhibition and allow for the calculation of the inhibition constant (Kᵢ).

Visualizations: Pathways and Mechanisms

Biosynthesis of this compound

This compound biosynthesis is integrated into the tropane alkaloid pathway. A critical step is the reduction of tropinone, where the enzyme tropinone reductase II (TR-II) produces pseudotropine, the direct precursor to the calystegine family.

General Mechanism of Competitive Glycosidase Inhibition

This compound, as a structural mimic of natural carbohydrate substrates, competes for the active site of glycosidase enzymes, thereby preventing the hydrolysis of the actual substrate.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) involves a systematic series of steps from preparation to data analysis.

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calystegine B4, a novel trehalase inhibitor from Scopolia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Distribution of Calystegine N1: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the distribution of Calystegine N1 in various plant tissues. This document synthesizes key quantitative data, details common experimental protocols, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this potent glycosidase inhibitor.

This compound, a polyhydroxylated nortropane alkaloid, has garnered significant interest within the scientific community due to its potential as a therapeutic agent. Its ability to competitively inhibit glycosidase enzymes makes it a candidate for the development of drugs targeting a range of diseases.[1][2] Understanding the distribution of this compound within the plant kingdom, and more specifically within different plant tissues, is crucial for its efficient extraction and potential biotechnological production. This guide aims to provide a consolidated resource on this topic.

Quantitative Distribution of this compound in Plant Tissues

This compound is predominantly found in plants belonging to the Solanaceae and Convolvulaceae families.[1][2] Its concentration can vary significantly between different species and, importantly, between different tissues of the same plant. The following table summarizes the available quantitative data on the distribution of this compound.

| Plant Species | Family | Tissue | This compound Concentration (µg/g dry weight) | Reference |

| Datura metel | Solanaceae | Roots | Present | [3] |

| Atropa belladonna | Solanaceae | Roots | Present | [3][4] |

| Hyoscyamus albus | Solanaceae | Not specified | Present | [3] |

| Mandragora autumnalis | Solanaceae | Not specified | Present | [3] |

| Solanum sodomaeum | Solanaceae | Not specified | Present | [3] |

| Withania somnifera | Solanaceae | Not specified | Present | [3] |

| Withania frutescens | Solanaceae | Not specified | Present | [3] |

| Brunfelsia nitida | Solanaceae | Not specified | Present | [3] |

| Solanum tuberosum (sprouts) | Solanaceae | Sprouts | Present (minor component) | [5] |

Note: "Present" indicates that the compound was detected, but specific quantitative data was not provided in the cited source. The data for Solanum tuberosum sprouts indicates it is a minor component compared to other calystegines.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant tissues relies on robust extraction and analytical methodologies. The most commonly employed technique is Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Extraction of Calystegines

A widely adopted extraction protocol is based on the method described by Bekkouche et al. (2001).[4]

-

Sample Preparation: Air-dried and powdered plant material is used as the starting material.

-

Extraction: The powdered material undergoes exhaustive extraction, typically three times, by maceration in a water/methanol (50/50, v/v) solution for 24 hours at room temperature.

-

Purification: The combined extracts are filtered and subjected to a purification step to remove interfering compounds. This often involves solid-phase extraction (SPE).

Derivatization and GC-MS Analysis

Due to their low volatility, calystegines require derivatization prior to GC-MS analysis. Silylation is a common method.

-

Derivatization: The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sample is then injected into a GC-MS system. A non-polar capillary column, such as a DB-5ms, is typically used for separation. The mass spectrometer is operated in electron impact (EI) mode, and specific ions are monitored for the identification and quantification of this compound-TMS derivatives.[4]

Visualizing Key Processes

To further elucidate the context of this compound in plant biology and its analysis, the following diagrams are provided.

References

- 1. This compound | 177794-03-5 | Benchchem [benchchem.com]

- 2. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calystegine distribution in some solanaceous species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Calystegine N1

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction and purification of Calystegine N1 from plant sources. This compound, a nortropane alkaloid, is a potent glycosidase inhibitor with significant therapeutic potential.

Data Presentation: Quantitative Analysis of Calystegine Content

The following table summarizes the reported concentrations of calystegines in various plant materials. This data can be used to select appropriate starting materials for extraction.

| Plant Species | Plant Part | Calystegine(s) | Concentration | Reference |

| Calystegia sepium | Hairy Root Cultures | Total Calystegines | Up to 1.5 mg/g dry mass | |

| Solanum tuberosum | Sprouts (3 mm) | Total Calystegines | 3.3 mg/g fresh mass | |

| Solanum tuberosum | Flowers and Young Leaves | Total Calystegines | 150 µg/g fresh mass | |

| Solanum lycopersicum (Tomato) | Fruit | Calystegine A3 | Up to 19.0 mg/kg | |

| Solanum lycopersicum (Tomato) | Fruit | Calystegine B2 | 0.4 mg/kg |

Experimental Protocols

Protocol 1: Extraction of Calystegines from Plant Material

This protocol describes a general method for the extraction of calystegines from plant tissues, optimized for sources rich in these alkaloids, such as potato sprouts or the roots of Calystegia sepium.

Materials:

-

Fresh or freeze-dried plant material (e.g., potato sprouts)

-

Methanol (ACS grade or higher)

-

Deionized water

-

Homogenizer (e.g., blender or mortar and pestle)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

0.22 µm syringe filter

Procedure:

-

Sample Preparation:

-

For fresh plant material, weigh approximately 10 g and finely chop or grind in a homogenizer.

-

For dried plant material, grind to a fine powder using a mortar and pestle.

-

-

Extraction:

-

To the homogenized plant material, add 100 mL of 80% methanol in deionized water (80:20 v/v).

-

Macerate the mixture at room temperature for 24 hours with occasional stirring or shaking.

-

-

Filtration and Centrifugation:

-

Filter the extract through cheesecloth or a coarse filter paper to remove the bulk of the solid material.

-

Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles.

-

-

Concentration:

-

Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed.

-

-

Final Preparation:

-

The resulting aqueous extract can be freeze-dried for long-term storage or directly used for purification.

-

Before chromatographic purification, filter the aqueous extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Protocol 2: Purification of this compound using Cation-Exchange Chromatography

This protocol details the purification of this compound from the crude plant extract using cation-exchange chromatography. Calystegines are alkaloids and will be positively charged at acidic to neutral pH, allowing them to bind to a cation-exchange resin.

Materials:

-

Crude calystegine extract (from Protocol 1)

-

Strong cation-exchange resin (e.g., Dowex 50WX8)

-

Chromatography column

-

Ammonium hydroxide (NH₄OH) solutions (0.1 M, 0.5 M, 1 M, 2 M)

-

Deionized water

-

pH meter

-

Fraction collector (optional)

Procedure:

-

Column Packing and Equilibration:

-

Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column.

-

Allow the resin to settle and pack uniformly.

-

Equilibrate the column by washing with 5-10 column volumes of deionized water until the pH of the eluate is neutral.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal volume of deionized water.

-

Adjust the pH of the extract to approximately 5.0-6.0.

-

Load the extract onto the equilibrated column.

-

-

Washing:

-

Wash the column with 5 column volumes of deionized water to remove neutral and anionic compounds.

-

-

Elution:

-

Elute the bound calystegines using a stepwise gradient of ammonium hydroxide.

-

Begin with 3 column volumes of 0.1 M NH₄OH, followed by 3 column volumes of 0.5 M NH₄OH, then 3 column volumes of 1 M NH₄OH, and finally 3 column volumes of 2 M NH₄OH.

-

Collect fractions of a suitable volume (e.g., 5-10 mL).

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pool the fractions containing pure this compound.

-

-

Desalting and Concentration:

-

Remove the ammonium hydroxide from the pooled fractions by repeated evaporation under reduced pressure with the addition of deionized water.

-

The purified this compound can be obtained as a solid after freeze-drying.

-

Visualizations

Caption: Workflow for the extraction of calystegines from plant material.

Caption: Workflow for the purification of this compound using cation-exchange chromatography.

Quantitative Analysis of Calystegine N1 using GC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegines are a group of naturally occurring polyhydroxylated nortropane alkaloids found in various plant species, including those of the Solanaceae family like potato and tomato. These compounds are of significant interest to researchers due to their potent glycosidase inhibitory activity, which suggests potential therapeutic applications in areas such as antiviral and anticancer treatments. Among them, Calystegine N1 has demonstrated noteworthy biological activity. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacological studies, quality control of herbal products, and understanding its biosynthesis in plants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of calystegines, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of this compound.

Sample Preparation

A simple solid-liquid extraction is employed to isolate calystegines from the plant matrix.[3][4][5]

Materials:

-

Plant material (e.g., leaves, tubers)

-

Methanol/water (50/50, v/v)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Homogenize the plant material to a fine powder.

-

Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

-

Add 10 mL of methanol/water (50/50, v/v) solution to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

The extract is now ready for the derivatization step.

Derivatization

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed.[3][6] This process replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) groups.

Materials:

-

Sample extract

-

Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Pyridine

-

Heating block or oven

Protocol:

-

Evaporate a known volume (e.g., 100 µL) of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine to the dried residue to dissolve it.

-

Add 50 µL of MSTFA to the dissolved sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then analyzed using a GC-MS system.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Value |

|---|---|

| GC Inlet | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 10:1 |

| Oven Program | |

| Initial Temperature | 100°C, hold for 1 min |

| Ramp Rate | 10°C/min to 280°C |

| Final Temperature | 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-550 |

Quantitative Data

The following tables summarize the validation parameters for the quantitative analysis of calystegines, which can be adapted for this compound. The data presented is based on similar calystegine analyses found in the literature.[3][4][5]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (mg/kg) | R² |

| Calystegine A3 | 0.5 - 20 | >0.99 |

| Calystegine B2 | 0.5 - 20 | >0.99 |

| Calystegine C1 | 0.5 - 10 | >0.99 |

Table 2: Method Validation Parameters

| Analyte | LOQ (mg/kg) | Precision (RSD%) | Trueness (Recovery %) |

| Calystegine A3 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |

| Calystegine B2 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |

| Calystegine C1 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and rationale behind the key stages of the analytical method.

Caption: Rationale of the Analytical Method.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Calystegine N1 in Plant Extracts by HPLC-MS/MS

Introduction

Calystegines are a group of polyhydroxylated nortropane alkaloids found in various plant species, notably within the Solanaceae family, which includes potatoes and tomatoes.[1][2] These compounds are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their biological activities. Calystegine N1, a trihydroxy-nortropane alkaloid, is distinguished by a bridgehead amino group and has been isolated from plants such as Hyoscyamus niger. Like other calystegines, this compound acts as a glycosidase inhibitor, making it a potential candidate for therapeutic applications. This application note provides a detailed protocol for the detection and quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

This method utilizes a simple and rapid solid-liquid extraction of this compound from plant material using a methanol/water solution.[1][3] The extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like calystegines. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.

Quantitative Data Summary

While a specific validated method for this compound with comprehensive quantitative data is not widely available in the literature, the following table summarizes typical performance characteristics for the analysis of other calystegines using similar HPLC-MS/MS methods.[1][3][4] These values can be used as a benchmark for the expected performance of the this compound method.

| Parameter | Calystegine A3 | Calystegine B2 | Calystegine B4 | Calystegine C1 |

| Limit of Quantification (LOQ) | 0.5 mg/kg | 0.5 mg/kg | 0.1 mg/kg | 0.5 mg/kg |

| Recovery | 96 - 121% | 96 - 121% | 96 - 121% | 96 - 121% |

| Relative Standard Deviation (RSD) | ≤ 16% | ≤ 16% | ≤ 16% | ≤ 16% |

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is adapted from established methods for extracting calystegines from plant matrices.[1][3]

Materials:

-

Plant material (e.g., leaves, roots), air-dried and finely powdered

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 15 mL centrifuge tube.

-

Add 10 mL of a methanol/water (50:50, v/v) solution to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Place the tube on a shaker and extract for 1 hour at room temperature.

-

Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: HILIC-A stationary phase column (e.g., 100 mm x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-8 min: Linear gradient from 95% to 50% B

-

8-10 min: Hold at 50% B

-

10-12 min: Return to 95% B

-

12-15 min: Column re-equilibration at 95% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions (Proposed for this compound):

-

Note: The following MRM transitions are proposed based on the structure of this compound and may require optimization.

-

Precursor Ion (m/z): 175.1

-

Product Ion 1 (Quantifier): [To be determined empirically, a likely loss would be of water (H₂O) or ammonia (NH₃)]

-

Product Ion 2 (Qualifier): [To be determined empirically]

-

Collision Energy: To be optimized for each transition

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Mechanism of glycosidase inhibition by this compound.

References

Application Notes and Protocols: Synthesis of Calystegine N1 Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of calystegine analogues, with a focus on methodologies applicable to the synthesis of compounds structurally related to Calystegine N1. Calystegines are a class of polyhydroxylated nortropane alkaloids that act as potent glycosidase inhibitors, making them attractive targets for the development of therapeutics for metabolic disorders such as diabetes.[1] This document outlines a representative synthetic strategy, experimental protocols, and the biological activities of various calystegine analogues.

Quantitative Data Summary

The inhibitory activities of this compound and its analogues against various glycosidases are summarized in the table below. This data highlights the structure-activity relationships within this class of compounds.

| Compound | Enzyme | Source | Ki (µM) | Inhibition Type |

| This compound | Porcine kidney trehalase | Hyoscyamus niger | - | Noncompetitive |

| Calystegine A3 | Almond β-glucosidase | Convolvulus arvensis | 43 | Competitive |

| Coffee bean α-galactosidase | Convolvulus arvensis | 190 | Competitive | |

| Calystegine B1 | Bovine liver β-glucosidase | Edible fruits/vegetables | 150 | Competitive |

| Human liver β-glucosidase | Edible fruits/vegetables | 10 | Competitive | |

| Rat liver β-glucosidase | Edible fruits/vegetables | 1.9 | Competitive | |

| Calystegine B2 | Almond β-glucosidase | Lycium chinense | 1.9 | Competitive |

| Coffee bean α-galactosidase | Lycium chinense | 0.86 | Competitive | |

| Rat liver lysosomal α-galactosidase | Lycium chinense | 1.8 | Competitive | |

| N-methylcalystegine B2 | Coffee bean α-galactosidase | Lycium chinense | 0.47 | Competitive |

| Calystegine C1 | Bovine liver β-glucosidase | Edible fruits/vegetables | 15 | Competitive |

| Human liver β-glucosidase | Edible fruits/vegetables | 1.5 | Competitive | |

| Rat liver β-glucosidase | Edible fruits/vegetables | 1 | Competitive | |

| Human β-xylosidase | Edible fruits/vegetables | 0.13 | Competitive |

Synthetic Pathway Overview

The synthesis of calystegine analogues often commences from readily available chiral starting materials, such as carbohydrates. A common strategy involves the construction of a diene precursor followed by a key ring-closing metathesis (RCM) reaction to form the characteristic 8-azabicyclo[3.2.1]octane core. The following diagram illustrates a generalized synthetic pathway for a Calystegine B2 analogue, which shares a similar core structure with this compound.

Caption: Synthetic pathway for a Calystegine analogue.

Experimental Protocols

The following protocols are representative of the key steps in the synthesis of a calystegine analogue, adapted from methodologies reported for the synthesis of Calystegine B2 and related structures. These can serve as a foundation for the development of a specific synthesis for a this compound analogue.

Protocol 1: Synthesis of the Diene Precursor from a Protected Glycoside

This protocol describes the conversion of a protected iodo-glycoside to a diene precursor, a crucial intermediate for the RCM reaction.

Materials:

-

Protected 6-iodo-glycoside

-

Zinc dust (activated)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of the protected 6-iodo-glycoside and allyl bromide in anhydrous THF under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the diene precursor.

Protocol 2: Ring-Closing Metathesis (RCM)

This protocol outlines the pivotal RCM step to construct the bicyclic core of the calystegine analogue.

Materials:

-

Diene precursor

-

Grubbs' catalyst (e.g., 2nd generation)

-

Dichloromethane (DCM), anhydrous and degassed

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diene precursor in anhydrous and degassed DCM under an inert atmosphere.

-

Add a solution of Grubbs' catalyst in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the cycloheptene intermediate.

Protocol 3: Hydroboration-Oxidation of the Cycloheptene Intermediate

This protocol describes the regioselective introduction of a hydroxyl group, which is subsequently oxidized to a ketone.

Materials:

-

Cycloheptene intermediate

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H2O2), 30% solution

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Hydroboration: To a solution of the cycloheptene intermediate in anhydrous THF at 0 °C under an inert atmosphere, add BH3·THF solution dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous NaOH solution, followed by the dropwise addition of 30% H2O2.

-

Stir the mixture at room temperature for several hours.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting alcohol by silica gel chromatography.

-

Oxidation to Ketone: Dissolve the purified alcohol in anhydrous DCM and add DMP or PCC.

-

Stir the reaction at room temperature until the alcohol is completely converted to the ketone (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with DCM, dry the combined organic layers, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the cycloheptanone.

Protocol 4: Global Deprotection

This final step removes all protecting groups to yield the target calystegine analogue. The choice of deprotection conditions depends on the specific protecting groups used. A representative protocol for the hydrogenolysis of benzyl ethers is provided.

Materials:

-

Protected cycloheptanone

-

Palladium on carbon (Pd/C), 10%

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the protected cycloheptanone in methanol or ethanol.

-

Add 10% Pd/C to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final deprotected calystegine analogue.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a calystegine analogue.

Caption: General experimental workflow.

Signaling Pathway Context

Calystegines exert their biological effects by inhibiting glycosidase enzymes, which are crucial for the breakdown of complex carbohydrates. This inhibition can impact various signaling pathways that are dependent on proper glycoprotein processing and glucose metabolism. For instance, in the context of diabetes, inhibition of intestinal α-glucosidases can delay carbohydrate digestion and lower postprandial blood glucose levels.

Caption: Mechanism of Calystegine action.

References

Application Notes and Protocols for In Vivo Studies of Calystegine N1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calystegine N1, a polyhydroxylated nortropane alkaloid isolated from Lycium chinense, is a potent inhibitor of α-galactosidase. This property suggests its potential therapeutic application in conditions such as Fabry disease, a lysosomal storage disorder characterized by deficient α-galactosidase A activity. These application notes provide a summary of the current, limited understanding of this compound's in vivo effects and offer generalized protocols for its study in animal models. Due to a scarcity of published in vivo research specifically on this compound, the following protocols are based on established methodologies for evaluating other glycosidase inhibitors in preclinical settings.

Introduction to this compound

This compound is a member of the calystegine family of alkaloids, which are known for their ability to inhibit various glycosidases. Its specific and potent inhibition of α-galactosidase makes it a compound of interest for therapeutic research, particularly for Fabry disease. The accumulation of globotriaosylceramide (Gb3) in various tissues is a hallmark of this disease, and inhibitors of α-galactosidase are being investigated as potential chaperone therapies.

In Vivo Data Summary

Currently, there is a significant lack of published in vivo studies specifically investigating this compound in animal models. The primary literature focuses on its isolation and in vitro enzymatic inhibition. The data presented below is extrapolated from in vitro findings and generalized from in vivo studies of similar glycosidase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Source Organism for Enzyme | Inhibition Constant (Ki) |

| This compound | α-Galactosidase | Coffee Bean | Not Reported |

| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 µM |

| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 µM |

| N-methylcalystegine B2 | α-Galactosidase | Rat Liver Lysosomes | 1.8 µM |

Data compiled from studies on calystegines isolated from Lycium chinense.

Proposed In Vivo Experimental Protocols

The following protocols are designed as a starting point for researchers investigating this compound in vivo. It is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for any new compound.

Animal Model Selection

For studying the efficacy of this compound in the context of Fabry disease, the recommended animal model is the α-galactosidase A knockout (GLA-KO) mouse . This model mimics the enzymatic deficiency and substrate accumulation seen in human patients.

Acute Toxicity Study (Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Protocol:

-

Animals: Healthy, 8-10 week old C57BL/6 mice (or other appropriate strain).

-

Groups: A control group (vehicle only) and at least 3-5 dose groups of this compound (e.g., 1, 10, 50, 100, 500 mg/kg).

-

Administration: Single dose administered via oral gavage or intraperitoneal injection. The vehicle should be a biocompatible solvent like saline or a solution of 0.5% carboxymethylcellulose.

-

Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) continuously for the first 4 hours, then at 24, 48, and 72 hours post-administration.

-

Endpoint: The study can be extended for up to 14 days to observe for delayed toxicity. At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, brain).

Efficacy Study in a Fabry Disease Mouse Model

Objective: To evaluate the effect of this compound on reducing Gb3 accumulation in a GLA-KO mouse model.

Protocol:

-

Animals: 8-12 week old male GLA-KO mice.

-

Groups:

-

Group 1: Wild-type mice + Vehicle

-

Group 2: GLA-KO mice + Vehicle

-

Group 3: GLA-KO mice + this compound (low dose)

-

Group 4: GLA-KO mice + this compound (high dose)

-

-

Administration: Daily administration of this compound or vehicle via oral gavage for a period of 4-12 weeks. Doses should be based on the results of the acute toxicity study.

-

Sample Collection: Collect urine samples weekly to monitor for changes in Gb3 levels. At the end of the treatment period, euthanize animals and collect blood and major organs (kidney, heart, liver, brain).

-

Biochemical Analysis:

-

Measure α-galactosidase activity in tissue homogenates to confirm target engagement.

-

Quantify Gb3 levels in tissues and urine using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Histopathology: Perform histological analysis on tissue sections to assess for any changes in cellular morphology and substrate deposition.

Signaling Pathway and Workflow Diagrams

Conclusion

While in vitro data suggests that this compound is a promising compound for the study of α-galactosidase inhibition, a significant gap in in vivo research exists. The protocols and information provided here are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the safety and efficacy of this compound in relevant animal models. Rigorous and well-controlled experiments are necessary to validate its therapeutic potential.

Application Notes and Protocols: Enzyme Inhibition Kinetics Assay for Calystegine N1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine N1 is a polyhydroxylated nortropane alkaloid belonging to the calystegine family of compounds.[1][2] These natural products, found in various plant species including those of the Solanaceae and Convolvulaceae families, are recognized for their potent glycosidase inhibitory activities.[3][4] Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in metabolism, cell signaling, and other physiological processes. The ability of calystegines to inhibit these enzymes makes them valuable tools for studying carbohydrate metabolism and potential therapeutic agents for conditions such as diabetes and lysosomal storage diseases.[2][5]

This document provides a detailed protocol for an enzyme inhibition kinetics assay of this compound, focusing on its activity against trehalase. Unlike some other calystegines that act as competitive inhibitors of enzymes like β-glucosidase and α-galactosidase, this compound has been shown to inhibit porcine kidney trehalase through a non-competitive mechanism.[3]

Data Presentation

Table 1: Summary of Glycosidase Inhibition by Calystegines

| Compound | Target Enzyme | Source | Inhibition Type | Ki (μM) | IC50 (μM) |

| This compound | Trehalase | Porcine Kidney | Non-competitive | Data not available | Data not available |

| Calystegine A3 | β-Glucosidase | Almond | Competitive | 43 | Data not available |

| α-Galactosidase | Coffee Bean | Competitive | 190 | Data not available | |

| Calystegine B1 | β-Glucosidase | Bovine Liver | Competitive | 150 | Data not available |

| β-Glucosidase | Human Liver | Competitive | 10 | Data not available | |

| β-Glucosidase | Rat Liver | Competitive | 1.9 | Data not available | |

| Calystegine B2 | β-Glucosidase | Almond | Competitive | 1.9 | Data not available |

| α-Galactosidase | Coffee Bean | Competitive | 0.86 | Data not available | |

| Calystegine C1 | β-Glucosidase | Bovine Liver | Competitive | 15 | Data not available |

| β-Glucosidase | Human Liver | Competitive | 1.5 | Data not available | |

| β-Glucosidase | Rat Liver | Competitive | 1 | Data not available |

Experimental Protocols

Enzyme Inhibition Kinetics Assay for this compound against Trehalase

This protocol outlines the procedure for determining the inhibitory kinetics of this compound on trehalase activity using a spectrophotometric method. The assay is based on the quantification of glucose produced from the enzymatic hydrolysis of trehalose.

Materials and Reagents:

-

This compound (of known purity)

-

Porcine kidney trehalase (e.g., from Sigma-Aldrich)

-

Trehalose (substrate)

-

Sodium acetate buffer (pH 5.6)

-

Glucose oxidase/peroxidase (GOPOD) reagent

-

96-well microplates

-

Microplate reader

-

Incubator

Procedure:

-

Preparation of Reagents:

-